O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate
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Overview
Description
O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate is a chemical compound known for its applications in various fields, particularly in agriculture as an insecticide. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is known for its effectiveness in controlling pests and its relatively low persistence in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate typically involves the reaction of 6-methoxypyrimidine-4-ol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
6-Methoxypyrimidine-4-ol+O,O-dimethyl phosphorochloridothioate→O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxypyrimidine-4-ol and dimethyl phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 6-Methoxypyrimidine-4-ol and dimethyl phosphorothioic acid.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying phosphorothioate chemistry.
Biology: Investigated for its effects on various biological systems, particularly in the study of enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as an acetylcholinesterase inhibitor.
Industry: Primarily used as an insecticide to control pests in agriculture.
Mechanism of Action
The primary mechanism of action of O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate is through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the pest .
Comparison with Similar Compounds
Similar Compounds
Etrimfos: Another phosphorothioate ester with similar insecticidal properties.
Pirimiphos-methyl: A widely used insecticide with a similar structure and mechanism of action.
Uniqueness
O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate is unique due to its specific methoxy substitution on the pyrimidine ring, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
74460-08-5 |
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Molecular Formula |
C7H11N2O4PS |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
dimethoxy-(6-methoxypyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H11N2O4PS/c1-10-6-4-7(9-5-8-6)13-14(15,11-2)12-3/h4-5H,1-3H3 |
InChI Key |
TXJBWZQSXUJEIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=N1)OP(=S)(OC)OC |
Origin of Product |
United States |
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